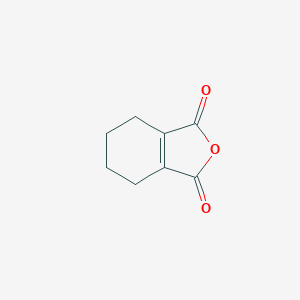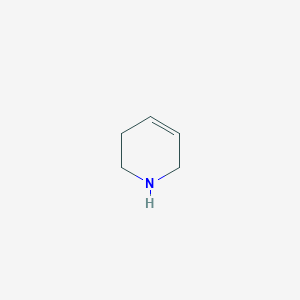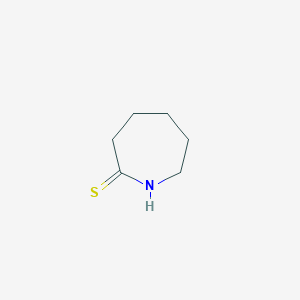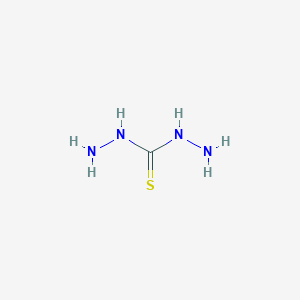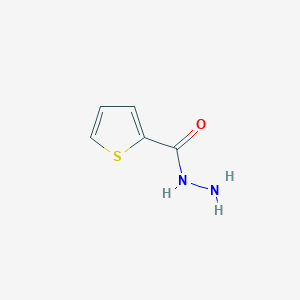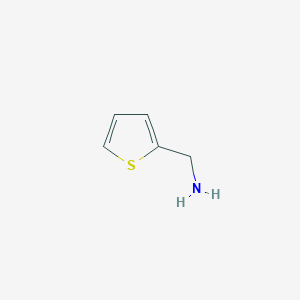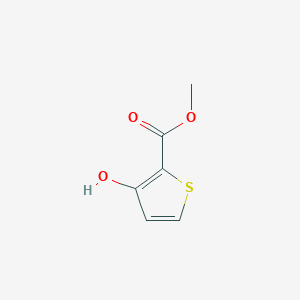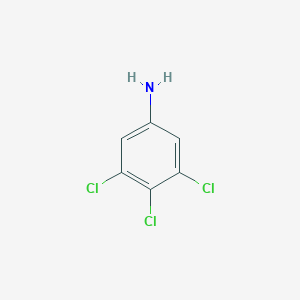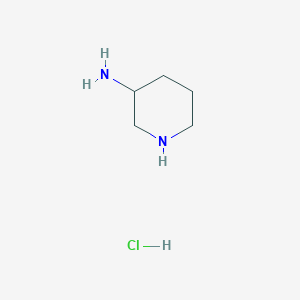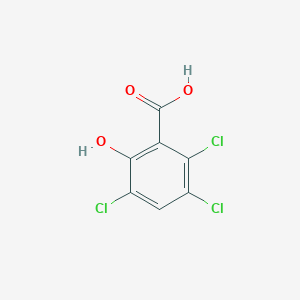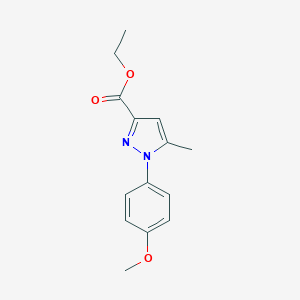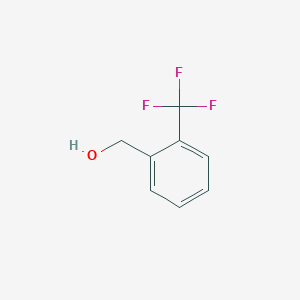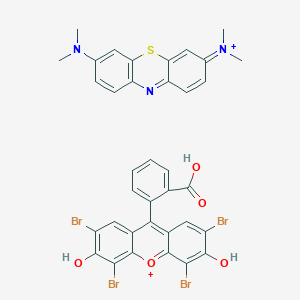
Coloration de Wright
Vue d'ensemble
Description
Wright’s stain is a hematologic stain that facilitates the differentiation of blood cell types. It is a mixture of eosin (red) and methylene blue dyes. This stain is primarily used to stain peripheral blood smears, urine samples, and bone marrow aspirates, which are examined under a light microscope. It was devised by James Homer Wright in 1902 as a modification of the Romanowsky stain .
Applications De Recherche Scientifique
Wright’s stain is widely used in various scientific research applications:
Cytogenetics: Used to stain chromosomes for the diagnosis of syndromes and diseases.
Parasitology: Employed to demonstrate malarial parasites in blood smears.
Histology and Cytology: Used to stain urine samples and bone marrow aspirates.
Medical Diagnostics: Facilitates the diagnosis of conditions such as infections, leukemia, and interstitial nephritis.
Mécanisme D'action
Target of Action
Wright stain, a type of Romanowsky stain, is primarily used to stain peripheral blood smears, urine samples, and bone marrow aspirates . The primary targets of Wright stain are the cellular components of blood, including red blood cells, white blood cells, and platelets . It is also used in cytogenetics to stain chromosomes, facilitating the diagnosis of syndromes and diseases .
Mode of Action
Wright stain works by binding to various components within cells. It is a polychromatic stain consisting of a mixture of Eosin Y, an acidic anionic dye, and Methylene blue, a basic cationic dye . When diluted in buffered water, ionization occurs . Eosin Y stains basic components such as hemoglobin and eosinophilic granules an orange to pink color . Methylene blue stains acidic cellular components such as nucleic acid and basophilic granules in varying shades of blue .
Biochemical Pathways
The biochemical pathways involved in the action of Wright stain are primarily related to the staining process. The stain undergoes ionization when diluted in buffered water . This ionization process allows the stain to bind to various cellular components based on their chemical properties . The result is a differential staining of cellular components, which facilitates their identification and differentiation .
Pharmacokinetics
For example, it is methanol-based, which ensures that the cells attach to the slide . This fixation step is crucial for preserving the morphology of the cells and preventing artifacts that may occur with aged stains or in humid conditions .
Result of Action
The result of Wright stain’s action is the differential staining of blood cells, which allows for the easy distinction between different types of cells . For example, acid components of the cell (nucleus, cytoplasmic RNA, basophilic granules) stain blue or purple, and basic components of the cell (hemoglobin, eosinophilic granules) stain red or orange . This differential staining is crucial for performing differential white blood cell counts, which are routinely ordered when conditions such as infection or leukemia are suspected .
Action Environment
The action of Wright stain can be influenced by various environmental factors. For instance, the staining reactions are pH-dependent and usually have a range of about 6.4 to 6.8 . Additionally, the stain is methanol-based, which helps reduce water artifacts that may occur in humid weather or with aged stains . Safety considerations are also important, as methanol is considered toxic and flammable .
Analyse Biochimique
Biochemical Properties
Wright stain plays a crucial role in biochemical reactions by facilitating the differentiation of blood cell types. The compound interacts with various enzymes, proteins, and other biomolecules within the cells. Eosin, a component of Wright stain, binds to basic proteins in the cytoplasm, while methylene blue binds to acidic components such as nucleic acids in the nucleus. This differential binding allows for the visualization of cellular structures and the identification of different cell types .
Cellular Effects
Wright stain has significant effects on various types of cells and cellular processes. It influences cell function by staining different cellular components, which aids in the identification and analysis of blood cells. The stain impacts cell signaling pathways, gene expression, and cellular metabolism by highlighting specific cellular structures. For example, eosin stains the cytoplasm of cells, while methylene blue stains the nucleus, allowing for the differentiation of cell types and the identification of abnormalities .
Molecular Mechanism
The molecular mechanism of Wright stain involves its binding interactions with biomolecules. Eosin binds to basic proteins in the cytoplasm, while methylene blue binds to acidic components such as nucleic acids in the nucleus. This binding results in the differential staining of cellular components, allowing for the visualization and identification of different cell types. Wright stain does not inhibit or activate enzymes directly but rather facilitates the observation of cellular structures and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wright stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Over time, the stain may lose its potency, leading to less distinct staining of cellular structures. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in the visibility of cellular components due to the degradation of the stain .
Dosage Effects in Animal Models
The effects of Wright stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components, allowing for accurate identification and analysis. At high doses, the stain may cause toxic or adverse effects, such as cellular damage or interference with normal cellular processes. Threshold effects observed in studies indicate that there is a specific range of dosages that provide optimal staining without causing harm .
Metabolic Pathways
Wright stain is not directly involved in metabolic pathways but interacts with enzymes and cofactors within the cells. The stain’s components, eosin and methylene blue, bind to specific cellular structures, allowing for the visualization of metabolic processes. While the stain does not alter metabolic flux or metabolite levels, it aids in the observation and analysis of these processes by highlighting cellular components .
Transport and Distribution
Wright stain is transported and distributed within cells and tissues through passive diffusion. The stain’s components, eosin and methylene blue, penetrate the cell membrane and bind to specific cellular structures. Transporters or binding proteins do not actively facilitate the stain’s distribution, but its localization and accumulation within cells are influenced by the chemical properties of its components .
Subcellular Localization
The subcellular localization of Wright stain is determined by its binding interactions with cellular components. Eosin localizes to the cytoplasm, while methylene blue localizes to the nucleus. This differential localization allows for the visualization of specific cellular structures and the identification of different cell types. The stain’s activity and function are influenced by its ability to bind to specific cellular components, which is determined by the chemical properties of its components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Wright’s stain is a polychromatic stain consisting of a mixture of eosin and methylene blue. The preparation involves mixing 1.0 gram of Wright’s stain powder with 400 milliliters of water-free methanol. The solution is then diluted with a phosphate buffer (pH 6.5/6.8) consisting of 0.663 grams of potassium dihydrogen phosphate, 0.256 grams of disodium hydrogen phosphate, and 100 milliliters of distilled water .
Industrial Production Methods
The industrial production of Wright’s stain involves the synthesis of the dye components, eosin and methylene blue, followed by their combination in specific proportions. The dyes are synthesized through chemical reactions involving aromatic compounds and various reagents. The final product is then purified, mixed with methanol, and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Wright’s stain undergoes several types of reactions, including ionization and complex formation. The eosin component, being an acidic anionic dye, reacts with basic cellular components, while methylene blue, a basic cationic dye, reacts with acidic cellular components .
Common Reagents and Conditions
Eosin Y: Stains basic components such as hemoglobin and eosinophilic granules an orange to pink color.
Methylene Blue: Stains acidic cellular components such as nucleic acid and basophilic granules in varying shades of blue.
Phosphate Buffer: Used to dilute the staining solution and trigger ionization.
Major Products Formed
The major products formed during the staining process are the colored complexes between the dye molecules and the cellular components. These complexes result in the differential staining of various cell types, allowing for their identification under a microscope.
Comparaison Avec Des Composés Similaires
Wright’s stain is similar to other Romanowsky-type stains, such as:
Giemsa Stain: Contains methylene blue azure in addition to eosin and methylene blue, which intensifies nuclear features.
May-Grünwald Stain: Produces more intense coloration but takes longer to perform.
Leishman Stain: Another Romanowsky-type stain used for similar purposes.
Wright’s stain is unique in its ability to provide clear differentiation between blood cell types, making it particularly useful for performing differential white blood cell counts and evaluating blood cell morphology .
Propriétés
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-10-ium-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6H,(H2-,25,26,27,28);5-10H,1-4H3/q;+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKDPDWFVPGOD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=C(C3=[O+]C4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27Br4N3O5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


